1-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid

Medicinal Chemistry Building Block Synthesis Process Chemistry

1-(1-Methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid (CAS 1536176-36-9) is a 1,1-disubstituted pyrazolylcyclopropane building block designed for early-stage drug discovery. It belongs to a class of low-molecular-weight (MW = 166.18 g/mol), hydrophilic (cLogP approximately 0.0–1.0) scaffolds that serve as lead-like bioisosteres of traditional arylpyrazole and pyrazolecarboxamide moieties.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
Cat. No. B15293389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)C2(CC2)C(=O)O
InChIInChI=1S/C8H10N2O2/c1-10-6(2-5-9-10)8(3-4-8)7(11)12/h2,5H,3-4H2,1H3,(H,11,12)
InChIKeyJOXKSNTXPNCTEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid: A Lead-Like Pyrazolylcyclopropane Building Block for Medicinal Chemistry Procurement


1-(1-Methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid (CAS 1536176-36-9) is a 1,1-disubstituted pyrazolylcyclopropane building block designed for early-stage drug discovery. It belongs to a class of low-molecular-weight (MW = 166.18 g/mol), hydrophilic (cLogP approximately 0.0–1.0) scaffolds that serve as lead-like bioisosteres of traditional arylpyrazole and pyrazolecarboxamide moieties . The molecule features a cyclopropane ring geminally substituted with a carboxylic acid and an N-methylpyrazole at the 5-position, conferring a high fraction of sp³-hybridized carbon atoms (Fsp₃ ≈ 0.63) that enhances three-dimensional character relative to planar aromatic systems .

Why Generic Pyrazole or Cyclopropane Carboxylic Acid Scaffolds Cannot Replace 1-(1-Methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid


Simple pyrazole-5-carboxylic acids, pyrazole-4-carboxylic acids, or unsubstituted cyclopropane carboxylic acids lack the precise 1,1-disubstituted geometry and the N-methylpyrazole-5-yl substitution pattern that jointly define this scaffold's utility. The 5-yl regioisomer exhibits distinct physicochemical properties—including a higher melting point (177–179 °C) and superior synthetic yield (99%)—compared to the 4-yl isomer (168–170 °C, 94% yield) , indicating significant differences in crystal packing, purity, and process efficiency. Furthermore, the cyclopropane ring imposes conformational restriction that is absent in flexible-chain analogs, directly impacting the spatial presentation of the carboxylic acid handle for amide coupling or bioisosteric replacement. Therefore, substituting a different regioisomer or a non-cyclopropane analog will alter both the synthetic tractability and the lead-like property profile of downstream libraries.

Quantitative Differentiation Guide: 1-(1-Methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid Versus Closest Analogs


Regioisomer-Dependent Synthetic Yield: 5-yl vs. 4-yl Pyrazole Isomer

The 1-(1-methyl-1H-pyrazol-5-yl) isomer (12c) was obtained in 99% yield via LDA-mediated bis-alkylation of the corresponding pyrazolylacetonitrile followed by nitrile hydrolysis, whereas the 4-yl isomer (12b) yielded 94% under equivalent conditions . This 5% absolute yield difference represents a meaningful advantage in multigram-scale procurement, where every percentage point gain reduces raw material waste and cost.

Medicinal Chemistry Building Block Synthesis Process Chemistry

Thermal Stability and Crystallinity: Melting Point Differentiation Among Regioisomers

The 5-yl pyrazole isomer (12c) displays a melting point of 177–179 °C, which is 9 °C higher than the 4-yl isomer (12b, 168–170 °C) . A higher melting point typically correlates with stronger crystal lattice energy, which can indicate greater thermal stability during storage and handling, as well as simpler purification by recrystallization.

Solid-State Chemistry Purification Formulation

Lead-Like Property Profile: Physicochemical Metrics vs. Conventional Arylpyrazoles

The 1,1-disubstituted pyrazolylcyclopropane scaffold for the target compound falls within the following lead-like property ranges: MW = 137–166 Da (target compound = 166.18 Da), cLogP = –0.16 to 1.06, and Fsp₃ = 0.50–0.63 . These values contrast sharply with typical drug-like arylpyrazoles, which often exceed MW 350 Da and have cLogP > 3 and lower Fsp₃ (e.g., a representative arylpyrazole shows XLogP3 = 3.9, MW > 400 Da [1]). The lower lipophilicity and higher Fsp₃ of the target compound class are associated with improved aqueous solubility, reduced promiscuity, and better developability profiles.

Lead-Likeness Drug Design Bioisostere Design

Multigram Scalability: Demonstrated Preparative Utility vs. Analogous Building Blocks

The synthetic route to the target compound was demonstrated to be amenable to multigram-scale preparation, producing 4.81 g of 12c in a single run . This contrasts with many specialized pyrazole-cyclopropane building blocks that are only reported at sub-100 mg scales in the literature. The scalability is underpinned by the use of LDA-mediated alkylation, a robust transformation that avoids expensive transition-metal catalysts.

Scale-Up Process Chemistry Library Synthesis

Scaffold Rigidity and Conformational Control vs. Flexible Pyrazole Acetic Acids

The target compound incorporates a cyclopropane ring that locks the carboxylic acid into a defined spatial orientation with respect to the pyrazole ring, as evidenced by the distinct ¹H and ¹³C NMR splitting patterns for the cyclopropyl protons (δ 1.53 and 1.23 ppm, J = 7.0, 3.9 Hz) . In contrast, pyrazolylacetic acid derivatives (e.g., 2-(1-methyl-1H-pyrazol-5-yl)acetic acid) feature a freely rotatable methylene linker, resulting in entropic penalties upon binding and less predictable SAR. The conformational restriction of the cyclopropane enhances the information content of the scaffold for target engagement studies.

Conformational Restriction Scaffold Design Bioisosterism

Bioisosteric Replacement Potential: Pyrazolylcyclopropane as Arylpyrazole Surrogate

The target compound scaffold has been explicitly characterized as a lead-like bioisostere of both arylpyrazole and pyrazolecarboxamide moieties . This substitution replaces a planar aromatic ring system with a saturated cyclopropane, increasing Fsp₃ from <0.3 to ~0.63 and reducing cLogP by >2 log units while retaining the hydrogen-bonding capability of the pyrazole nitrogen atoms. Such bioisosteric replacement is a validated strategy for improving solubility, metabolic stability, and intellectual property position.

Bioisosterism Scaffold Hopping Lead Optimization

Where 1-(1-Methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid Demonstrates Maximal Procurement Value


Lead-Oriented Library Synthesis Requiring Low-MW, High-Fsp₃ Carboxylic Acid Building Blocks

Medicinal chemistry groups constructing fragment-based or lead-oriented compound libraries can use this scaffold as a carboxylic acid handle for amide coupling, esterification, or Curtius rearrangement to amines (as demonstrated via Boc-protected amine derivatives 16a–c in 51–64% yields ). Its MW of 166 Da and cLogP near zero align with lead-like criteria, reducing the need for property optimization during hit-to-lead progression. For applications requiring Gram-scale material, the proven synthetic route supports batch sizes of ~5 g or more .

Bioisosteric Replacement of Arylpyrazole Carboxylic Acids in Inflammatory or CNS Target Programs

Programs that rely on arylpyrazole carboxylic acid pharmacophores but struggle with high lipophilicity, poor aqueous solubility, or metabolic instability can employ this saturated cyclopropane analog as a direct bioisostere . The cyclopropane ring reduces aromatic ring count (improving developability) while preserving the pyrazole N1-methyl group and carboxylic acid for target interactions. This is particularly relevant for CNS indications where lower cLogP and higher Fsp₃ are correlated with improved CNS MPO scores .

Regioisomer-Specific SAR Studies Around Pyrazole 5-Position Substituents

The availability of all three regioisomers (3-yl, 4-yl, and 5-yl) via the same synthetic methodology enables systematic exploration of pyrazole substitution vectors. Procuring the 5-yl carboxylic acid specifically allows teams to compare biological activity, metabolic stability, and target engagement against the 4-yl isomer (mp 168–170 °C, 94% yield) and the 3-yl analog, a strategy that has been validated in pyrazole-based kinase inhibitor programs .

Agrochemical Discovery Projects Leveraging Pyrazole-Cyclopropane Carboxylic Acid Scaffolds

Pyrazole carboxylic acids are privileged scaffolds in agrochemical fungicides (e.g., SDHI inhibitors) [1]. The cyclopropane variant introduces conformational restriction that can enhance selectivity for fungal succinate dehydrogenase over mammalian homologs. The multigram scalability of the target compound makes it viable for agrochemical lead optimization where larger quantities are needed for greenhouse and field trials.

Quote Request

Request a Quote for 1-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.